2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C22H22F2N2O2S and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole, also known by its CAS number 1226442-60-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to elucidate its pharmacological profile.
The molecular formula of the compound is C21H18F2N2OS with a molecular weight of 455.3 g/mol. The structure includes a cyclopentylthio group and difluoromethoxy and methoxy phenyl substituents, which may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 1226442-60-9 |
Molecular Formula | C21H18F2N2OS |
Molecular Weight | 455.3 g/mol |
Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. The imidazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.
Potential Mechanisms:
- Inhibition of Enzymes : The compound may inhibit specific enzymes linked to inflammatory processes.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Case Studies
- Anti-inflammatory Activity : A study conducted on related imidazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that our compound may exhibit similar properties, potentially making it useful in treating inflammatory diseases.
- Neuroprotective Effects : Another investigation into imidazole derivatives showed neuroprotective effects against oxidative stress in neuronal cells. This might indicate a potential application in neurodegenerative disorders.
- Anticancer Properties : Certain imidazole compounds have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways. Further research is needed to explore if this compound shares similar properties.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O2S/c1-27-17-10-6-15(7-11-17)20-14-25-22(29-19-4-2-3-5-19)26(20)16-8-12-18(13-9-16)28-21(23)24/h6-14,19,21H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCNBXYPFZRURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.